molecular formula C20H24ClNO2 B1212204 Dioxadrol hydrochloride CAS No. 3666-69-1

Dioxadrol hydrochloride

Cat. No.: B1212204
CAS No.: 3666-69-1
M. Wt: 345.9 g/mol
InChI Key: GYPWNVSWCIMIHQ-UHFFFAOYSA-N
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Description

Dioxadrol Hydrochloride is a dissociative anaesthetic drug known for its NMDA receptor antagonistic properties. It produces effects similar to those of phencyclidine in animals. Initially developed as an analgesic for human use, its development was discontinued due to side effects such as nightmares and hallucinations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioxadrol Hydrochloride can be synthesized through the preparation of its racemic forms and resolution of racemates. The compound is derived from 2,2-diphenyl-1,3-dioxolan-4-yl)piperidine. The synthesis involves the formation of an oily liquid which is then converted into its hydrochloride form .

Industrial Production Methods: The industrial production of this compound involves crystallization from methanol, resulting in crystals with a melting point of 256-260°C. The compound is produced in its d-form and l-form hydrochloride derivatives, each with specific properties and applications .

Chemical Reactions Analysis

Types of Reactions: Dioxadrol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, leading to different pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Dioxadrol Hydrochloride exerts its effects primarily through antagonism of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound inhibits excitatory neurotransmission, leading to its anaesthetic and dissociative effects. The compound’s molecular targets include the NMDA receptor subunits, and its pathways involve modulation of calcium ion influx and neurotransmitter release .

Comparison with Similar Compounds

    Etoxadrol: Another NMDA receptor antagonist with similar effects but different pharmacokinetic properties.

    Phencyclidine: Known for its dissociative anaesthetic properties, similar to Dioxadrol Hydrochloride but with a higher potential for abuse.

    Ketamine: A widely used anaesthetic with NMDA receptor antagonistic properties, but with a different safety profile.

Uniqueness: this compound is unique due to its specific structure, which allows for selective NMDA receptor antagonism. Its development as an analgesic was halted due to side effects, but it remains a valuable compound for research into NMDA receptor function and potential therapeutic applications .

Properties

CAS No.

3666-69-1

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride

InChI

InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H

InChI Key

GYPWNVSWCIMIHQ-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

23257-58-1
3666-69-1

Pictograms

Acute Toxic; Irritant

Synonyms

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine
dioxadrol
dioxadrol hydrochloride

Origin of Product

United States

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